molecular formula C19H20ClNO4 B12421296 Clanobutin methyl ester-d4

Clanobutin methyl ester-d4

Cat. No.: B12421296
M. Wt: 365.8 g/mol
InChI Key: ACJGRBTWFMIBOD-KDWZCNHSSA-N
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Description

Clanobutin methyl ester-d4 is a deuterium-labeled derivative of Clanobutin methyl ester. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for various analytical and bioactivity studies due to its unique properties and isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clanobutin methyl ester-d4 typically involves the esterification of Clanobutin with deuterated methanol (CD3OD). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of deuterated methanol in large quantities is a key aspect of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Clanobutin methyl ester-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clanobutin methyl ester-d4 is widely used in scientific research due to its deuterium labeling, which makes it an excellent tracer in various studies. Some of its applications include:

    Chemistry: Used in reaction mechanism studies to trace the pathway of chemical reactions.

    Biology: Employed in metabolic studies to understand the fate of compounds in biological systems.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Clanobutin methyl ester-d4 is primarily related to its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in different processes .

Comparison with Similar Compounds

Uniqueness: Clanobutin methyl ester-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and analytical studies. Compared to other similar compounds, it offers higher precision in tracking and understanding complex chemical and biological processes .

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

methyl 4-(N-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-4-methoxyanilino)butanoate

InChI

InChI=1S/C19H20ClNO4/c1-24-17-11-9-16(10-12-17)21(13-3-4-18(22)25-2)19(23)14-5-7-15(20)8-6-14/h5-12H,3-4,13H2,1-2H3/i5D,6D,7D,8D

InChI Key

ACJGRBTWFMIBOD-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N(CCCC(=O)OC)C2=CC=C(C=C2)OC)[2H])[2H])Cl)[2H]

Canonical SMILES

COC1=CC=C(C=C1)N(CCCC(=O)OC)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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